Tributyl(trimethylsilylethynyl)tin serves as a valuable precursor for the synthesis of various functional materials, including:
Tributyl(trimethylsilylethynyl)tin finds use as a reagent in various organic synthesis reactions due to its ability to act as a:
Trimethyl((tributylstannyl)ethynyl)silane is an organometallic compound with the molecular formula C₁₇H₃₆SiSn. It features a trimethylsilyl group and a tributylstannyl group attached to an ethynyl moiety. This compound is notable for its unique structural attributes, which include the presence of both silicon and tin atoms, making it a subject of interest in organosilicon chemistry and materials science. The compound exists as a colorless to yellow liquid and has applications in various
As research on tributyl(trimethylsilylethynyl)tin is focused on its potential applications, a well-defined mechanism of action is not available.
Organotin compounds can exhibit various hazards, including (2):
Trimethyl((tributylstannyl)ethynyl)silane can be synthesized through several methods:
Trimethyl((tributylstannyl)ethynyl)silane has various applications in chemical synthesis and materials science:
Interaction studies involving trimethyl((tributylstannyl)ethynyl)silane focus on its reactivity with other organic compounds and materials. Research indicates that this compound can interact with various electrophiles in cross-coupling reactions, enhancing its utility in synthetic organic chemistry. Additionally, studies on its stability and compatibility with different solvents are crucial for optimizing its application in laboratory settings .
Several compounds share structural similarities with trimethyl((tributylstannyl)ethynyl)silane. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Trimethylsilylacetylene | C₄H₈Si | Simple alkynes; widely used as a precursor |
| Triisopropylsilylacetylene | C₉H₁₈Si | More sterically hindered; used in selective reactions |
| Tributylstannyacetylene | C₁₂H₂₃Sn | Contains only tin; less versatile than silanes |
| Trimethyl(phenylethynyl)silane | C₁₅H₁₈Si | Incorporates aromatic systems; different reactivity |
Trimethyl((tributylstannyl)ethynyl)silane stands out due to its combination of silicon and tin functionalities, providing unique reactivity patterns not found in simpler alkynes or silanes.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard